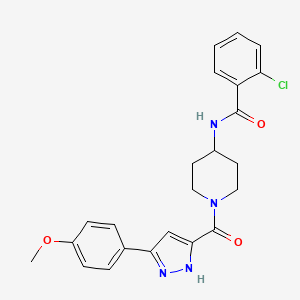

![molecular formula C19H18ClN3O6S B2948188 (Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide CAS No. 895445-16-6](/img/structure/B2948188.png)

(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

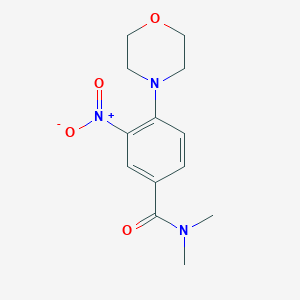

The compound contains several functional groups including a benzothiazole ring, nitro group, and amide linkage. Benzothiazoles are heterocyclic compounds with diverse applications in scientific research due to their intriguing properties . They are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzothiazoles are typically synthesized through the condensation of 2-aminothiophenol and carboxylic acids . The nitro group and amide linkage can be introduced through further reactions .Molecular Structure Analysis

The benzothiazole ring system is aromatic and thus contributes to the stability of the molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and reduction . The nitro group can be reduced to an amino group, and the amide linkage can participate in hydrolysis and condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wirkmechanismus

Target of Action

The primary targets of this compound are yet to be definitively identified. Based on the structural similarity to other benzothiazole derivatives, it is plausible that it may interact with thearyl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants .

Mode of Action

It is suggested that the compound may act as an antagonist of the ahr . Upon ligand binding, AhR dissociates from its cytosolic multiprotein complex, shuttles into the nucleus, dimerizes with ARNT, and binds to xenobiotic-responsive elements (XREs) in the promoter of target genes . This compound may interfere with this process, thereby modulating the transcription of target genes.

Biochemical Pathways

Given the potential interaction with ahr, it is likely that the compound may influence pathways related to the detoxification of xenobiotics and the response to oxidative stress .

Result of Action

Based on its potential interaction with ahr, it may modulate the transcription of target genes, thereby influencing cellular processes such as detoxification of xenobiotics and response to oxidative stress .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O6S/c1-27-7-6-22-14-9-15(28-2)16(29-3)10-17(14)30-19(22)21-18(24)12-8-11(23(25)26)4-5-13(12)20/h4-5,8-10H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOJLPOKPFTAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide](/img/structure/B2948113.png)

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2948116.png)

![2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide](/img/structure/B2948117.png)

![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)

![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)

![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)